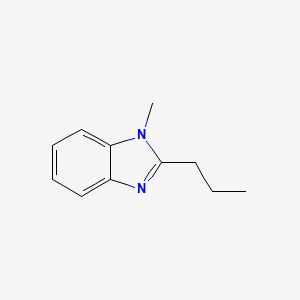

Propan-2-yl 2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

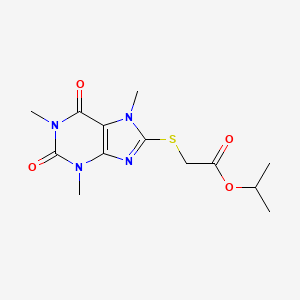

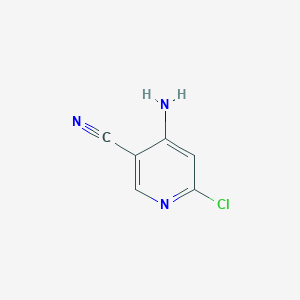

Propan-2-yl 2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate, also known as PTDSA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. PTDSA is a purine derivative that has been synthesized through a multistep process, and it has been found to have various biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Anticancer Agent Development

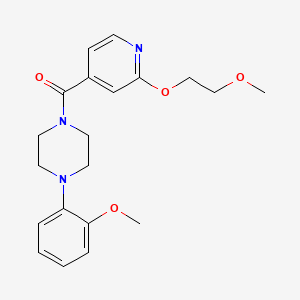

This compound is a part of the 1,2,4-triazole derivatives family, which has been extensively studied for its potential as anticancer agents. These derivatives have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells. The selectivity of these compounds against cancerous cells while sparing normal cells makes them valuable in the design of new chemotherapy drugs .

Carbonic Anhydrase-II Inhibition

The triazole analogs, which include the compound , have been synthesized and evaluated for their inhibitory activity against the enzyme carbonic anhydrase-II. This enzyme plays a significant role in various physiological processes, and its inhibition can be beneficial in treating conditions like glaucoma, epilepsy, and certain diuretic issues. The synthesized compounds have shown moderate inhibition potential, indicating their usefulness in developing new pharmaceutical agents .

CO2 Adsorption and Selectivity

In the context of environmental applications, this compound’s derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs) with high CO2 adsorption capacities. These MOFs exhibit considerable CO2/N2 selectivity, which is crucial for CO2 capture and storage technologies to mitigate greenhouse gas emissions .

Pharmacokinetics and Pharmacological Properties Improvement

The presence of the triazole ring in the compound’s structure is known to enhance pharmacokinetic and pharmacological properties. This improvement is due to the ability of the triazole ring to form hydrogen bonds with various targets, leading to better drug absorption, distribution, metabolism, and excretion .

Material Science Applications

The triazole derivatives, including the compound , have applications in material science due to their ability to form stable structures. They are used in the development of new materials with potential uses in industrial applications such as dyes, photographic materials, photostabilizers, and corrosion inhibitors .

Agrochemical Development

The triazole moiety’s significance extends to agrochemicals, where it is used to create compounds that act as growth regulators, fungicides, and herbicides. The versatility of the triazole ring allows for the synthesis of compounds that can be tailored to specific agricultural needs .

Eigenschaften

IUPAC Name |

propan-2-yl 2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4S/c1-7(2)21-8(18)6-22-12-14-10-9(15(12)3)11(19)17(5)13(20)16(10)4/h7H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNROCLOSADUUDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2906066.png)

![3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2906068.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide](/img/structure/B2906071.png)

![4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2906079.png)

![(2-Phenyltriazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2906084.png)

![3,4-Dihydro-2H-chromen-2-yl-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2906087.png)